molecular formula C10H6ClF3N2O3S B2925445 3-[(4-Chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 1024253-22-2

3-[(4-Chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No. B2925445
CAS RN: 1024253-22-2
M. Wt: 326.67
InChI Key: QPSSCBDRNXVVFT-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-oxadiazole, a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . It is derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including the compound , often involves the reaction of an acid hydrazide with a carboxylic acid . The presence of a lone pair of electrons on the nitrogen atom of the acid hydrazide attacks the carbonyl carbon atom of the carboxylic acid, eliminating a water molecule to form a hydrazide derivative . This derivative then reacts with phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two carbons, one oxygen atom, and two nitrogen atoms . This ring is attached to a sulfonylmethyl group and a trifluoromethyl group .

Scientific Research Applications

Applications in Electrochemistry

  • Fuel Cells Electrolytes : A novel series of Brønsted acid–base complexes prepared by combining derivatives of 1,3,4-oxadiazole with super strong acids showed high ionic conductivities. These complexes could serve as electrolytes for fuel cells under non-humidifying conditions, suggesting potential applications in enhancing fuel cell efficiency at elevated temperatures (Matsuoka et al., 2005).

Antimicrobial and Cytotoxic Activities

  • Antimicrobial and Cytotoxic Properties : Sulfone-linked bis heterocycles, including oxadiazole derivatives, have been evaluated for antimicrobial activity and cytotoxicity. Certain chloro-substituted compounds showed comparable antibacterial activity to established antimicrobials and exhibited cytotoxic activity on lung carcinoma cells (Muralikrishna et al., 2012).

Antiviral and Antibacterial Effects

  • Antiviral Activity : Derivatives of thiadiazole sulfonamides, synthesized from 4-chlorobenzoic acid, demonstrated specific anti-tobacco mosaic virus activity, showcasing potential for agricultural virus control applications (Chen et al., 2010).
  • Bacterial Wilt Inhibition : Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown significant in vitro antibacterial activities against tobacco bacterial wilt, indicating their potential as bactericides for plant protection (Xu et al., 2012).

Proton Exchange Membranes for Fuel Cells

  • Fuel Cell Membrane Materials : Sulfonated poly(aryl ether sulfone) containing 1,3,4-oxadiazole has been developed for medium-high temperature fuel cell applications. These materials exhibit excellent thermal, dimensional, and oxidative stability, along with significant proton conductivity (Xu et al., 2013).

Future Directions

Oxadiazole derivatives, including this compound, have been widely studied due to their broad range of chemical and biological properties . They have become important synthons in the development of new drugs . Therefore, future research may focus on exploring the potential applications of this compound in various fields, including medicinal and pharmaceutical chemistry.

properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O3S/c11-6-1-3-7(4-2-6)20(17,18)5-8-15-9(19-16-8)10(12,13)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSSCBDRNXVVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC2=NOC(=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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